molecular formula C8H7F3O B2536753 (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol CAS No. 1568065-39-3

(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol

Cat. No. B2536753
CAS RN: 1568065-39-3
M. Wt: 176.138
InChI Key: DMGIAUMXLVQIHA-SCSAIBSYSA-N
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Description

“(1R)CYCLOPROPYL(2,4,6-TRIFLUOROPHENYL)METHYLAMINE” is a chemical compound with the molecular formula C10H10F3N . It’s important to note that while this compound shares some similarities with the compound you’re interested in, they are not the same and will have different properties and uses.

Scientific Research Applications

Enzymatic Transesterification and Synthesis

  • Lipase-catalyzed transesterification has been applied to synthesize optically pure compounds from key intermediates related to (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol. Such enzymatic methods offer green, efficient routes for producing chiral alcohols, vital for pharmaceutical and fine chemical syntheses (Sakai et al., 2000).

Chiral Intermediate for Drug Synthesis

  • Development of practical enzymatic processes has been demonstrated for the preparation of chiral intermediates crucial for synthesizing important pharmaceuticals, showcasing the role of compounds like this compound in drug development (Xiang Guo et al., 2017).

Catalysis and Organic Synthesis

  • Ruthenium(II) complexes containing optically active ligands have been synthesized and evaluated for their efficiency in catalytic asymmetric transfer hydrogenation, indicating the utility of structurally related compounds in catalysis and synthesis (Hong Yang et al., 1997).
  • Metal-free cycloaddition reactions have utilized this compound analogs for synthesizing cyclobutenes under room temperature conditions, highlighting innovative approaches to bond formation (B. Alcaide et al., 2015).

Lewis Acid and Coordination Chemistry

  • The unique Lewis acid properties of compounds related to this compound, such as tris(pentafluorophenyl)borane , have been explored for catalytic hydrometallation reactions and more, showcasing the broad applicability in organic and organometallic chemistry (G. Erker, 2005).

properties

IUPAC Name

(1R)-1-(2,4,6-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIAUMXLVQIHA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1568065-39-3
Record name (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol
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